molecular formula C11H15BrN2O3 B13405084 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate

Cat. No.: B13405084
M. Wt: 303.15 g/mol
InChI Key: FZNFYOBXIXCHON-UHFFFAOYSA-N
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Description

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H15BrN2O3 and a molecular weight of 303.16 g/mol. This compound is an intermediate in the synthesis of Bifenazate-d5, a labeled analogue of Bifenazate, which is a selective miticide used for controlling mite pests on crops. It is also utilized in pesticide detection and cannabis testing kits as a component of pesticide mixes.

Preparation Methods

The synthesis of 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate involves multiple steps, typically starting from benzene derivatives. The process includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.

    Hydrazinecarboxylation: Formation of the hydrazinecarboxylate group.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations. Industrial production methods may employ large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Employed in studies involving the detection and quantification of pesticides.

    Industry: Utilized in the production of pesticides and in quality control testing for agricultural products.

Mechanism of Action

The mechanism of action of 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound’s hydrazinecarboxylate group can form covalent bonds with target proteins, leading to inhibition of their activity. This mechanism is particularly useful in its role as a miticide, where it disrupts the normal functioning of mite pests.

Comparison with Similar Compounds

Similar compounds to 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate include:

    2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: Shares a similar brominated aromatic structure but differs in functional groups.

    1-(5-Bromo-2-methoxyphenyl)adamantane: Another brominated aromatic compound with a different core structure.

The uniqueness of this compound lies in its hydrazinecarboxylate group, which imparts specific reactivity and applications not found in the other similar compounds.

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

propan-2-yl N-(5-bromo-2-methoxyanilino)carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-7(2)17-11(15)14-13-9-6-8(12)4-5-10(9)16-3/h4-7,13H,1-3H3,(H,14,15)

InChI Key

FZNFYOBXIXCHON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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